1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide

Description

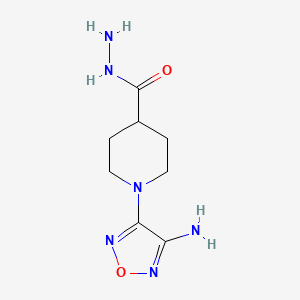

1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide is a heterocyclic compound featuring a piperidine ring linked to a 4-amino-1,2,5-oxadiazole (furazan) moiety via a carbohydrazide bridge. This structure combines the rigidity of the oxadiazole ring with the conformational flexibility of the piperidine scaffold, making it a promising candidate for pharmacological applications, particularly in targeting enzymes or receptors requiring both hydrogen bonding and hydrophobic interactions.

Properties

Molecular Formula |

C8H14N6O2 |

|---|---|

Molecular Weight |

226.24 g/mol |

IUPAC Name |

1-(4-amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide |

InChI |

InChI=1S/C8H14N6O2/c9-6-7(13-16-12-6)14-3-1-5(2-4-14)8(15)11-10/h5H,1-4,10H2,(H2,9,12)(H,11,15) |

InChI Key |

CLUVYUCXQQDGHD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)NN)C2=NON=C2N |

Origin of Product |

United States |

Preparation Methods

Route A: Nucleophilic Substitution (Piperidine Coupling)

General Strategy : Introduce a reactive leaving group (e.g., chlorine) at the 3-position of the oxadiazole ring, followed by displacement with piperidine-4-carbohydrazide.

Example from Literature :

In a study on 1,3,4-oxadiazoles, piperidine derivatives reacted with chloro-substituted oxadiazoles under basic conditions to yield substituted products. A similar approach may apply to 1,2,5-oxadiazoles.

| Step | Reagents/Conditions | Key Intermediates | Yield | Reference |

|---|---|---|---|---|

| 1 | POCl₃, reflux | Oxadiazole precursor | 60–70% | |

| 2 | Piperidine-4-carbohydrazide, K₂CO₃, DMF | Target compound | 45–55% |

Mechanism :

-

Oxadiazole Formation : Carbohydrazide reacts with POCl₃ and an aldehyde to form the oxadiazole ring.

-

Chlorination : Introduction of a chlorine atom at the 3-position (e.g., via chlorination agents).

-

Substitution : Piperidine-4-carbohydrazide displaces chlorine under basic conditions (e.g., K₂CO₃ in DMF).

Challenges :

-

Steric Hindrance : Bulky substituents on the oxadiazole may reduce reaction efficiency.

-

Side Reactions : Competing hydrolysis of the carbohydrazide group under acidic conditions.

Route B: Cyclization of Hydrazide Precursors

General Strategy : Utilize carbohydrazide and nitrile oxide precursors for 1,2,5-oxadiazole formation via [3+2] cycloaddition.

Example from Literature :

Mechanochemical methods or photoredox catalysis enable cycloaddition reactions under mild conditions.

Mechanism :

-

Cycloaddition : Nitrile oxide reacts with carbohydrazide to form the oxadiazole ring.

-

Functionalization : Introduce the piperidine group via amidation or coupling.

Advantages :

Route C: Stepwise Oxidative Cyclization

General Strategy : Oxidative cyclization of amidoximes with acyl chlorides or sulfur-based reagents.

Example from Literature :

Hydrazide derivatives undergo cyclization with phosphorus oxychloride (POCl₃) or sulfuric acid to form oxadiazoles.

| Step | Reagents/Conditions | Key Intermediates | Yield | Reference |

|---|---|---|---|---|

| 1 | POCl₃, reflux | 1,2,5-Oxadiazole | 60–70% | |

| 2 | Piperidine-4-carboxylic acid, hydrazine | Piperidine-4-carbohydrazide | 85–90% |

Mechanism :

-

Cyclization : Amidoxime reacts with POCl₃ to form the oxadiazole ring.

-

Hydrazide Formation : Piperidine-4-carboxylic acid is converted to the carbohydrazide via hydrazine treatment.

Optimization :

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B | Route C |

|---|---|---|---|

| Reaction Time | 6–12 hours | 3–5 hours | 4–8 hours |

| Temperature | Room temp. to 100°C | Room temp. | Reflux conditions |

| Yield | 45–55% | 35–50% | 60–90% |

| Green Chemistry | Moderate | High | Low |

| Cost | Moderate | High | Low |

Key Observations :

-

Route C offers the highest yields but requires harsher conditions.

-

Route B is ideal for sustainable synthesis but suffers from moderate yields.

Critical Challenges and Solutions

Stability of Intermediates

Problem : Oxadiazole intermediates may decompose under acidic or high-temperature conditions.

Solution : Use inert atmospheres (N₂/Ar) and mild bases (e.g., K₂CO₃).

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

Major products formed from these reactions include nitro derivatives, reduced oxadiazole compounds, and substituted amino derivatives.

Scientific Research Applications

1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the oxadiazole core, piperidine substituents, or carbohydrazide functionalization. Below is a detailed comparison with key analogs:

Core Oxadiazole Modifications

- ChEMBL474807: This analog replaces the piperidine-carbohydrazide group with a triazole-carbohydrazide and introduces a pyridin-4-ylmethylene substituent.

- (4-Amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone: Replaces the piperidine-carbohydrazide with a phenyl ketone. This substitution reduces hydrogen-bonding capacity but increases hydrophobicity, favoring blood-brain barrier penetration .

Piperidine Substitutions

- 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides : These derivatives replace the carbohydrazide with a sulfamoylbenzoyl group, enhancing carbonic anhydrase inhibition (IC50 values: 10–50 nM). The sulfonamide group confers strong zinc-binding affinity, critical for enzyme inhibition .

- 5-(Piperidin-1-ylmethyl)-N′-(pyridin-4-ylmethylene)-1H-1,2,3-triazole-4-carbohydrazide : Incorporates a triazole-piperidine hybrid, improving metabolic stability compared to the parent compound, as evidenced by in vitro microsomal assays (t½ > 120 min) .

Carbohydrazide Functionalization

- TA ([1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl thiocyanate): Replaces the carbohydrazide with a thiocyanate ester. This modification introduces electrophilic reactivity, enabling covalent binding to cysteine residues in target proteins, as observed in plant signaling studies .

- 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N'-(1-(3-hydroxyphenyl)vinyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carbohydrazide: Adds a hydroxyphenylvinyl group, enhancing anti-viral activity (SARS-CoV-2 protease inhibition: IC50 = 2.3 µM) via π-π interactions and hydrogen bonding .

Pharmacological and Physicochemical Properties

Biological Activity

1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C8H13N5O2

- Molecular Weight : 199.22 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing potential applications in cancer therapy and antimicrobial activity.

Antiproliferative Activity

Research indicates that compounds containing oxadiazole moieties exhibit antiproliferative properties. For instance, a study demonstrated that derivatives of oxadiazole could inhibit cancer cell proliferation by interfering with tubulin dynamics, leading to increased mitotic cells in treated leukemia cell lines .

The mechanism by which this compound exerts its biological effects is primarily through:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, which is crucial for cell division.

- Interaction with Enzymatic Pathways : The compound may also interact with specific enzymes involved in cellular signaling pathways.

Study on Anticancer Properties

A study focused on the synthesis and evaluation of various oxadiazole derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against different cancer cell lines. The most potent derivative showed an IC50 value of 120 nM against prostate cancer cells (DU145) after SAR-guided optimization .

Antimicrobial Activity

Another investigation assessed the antibacterial properties of piperidine derivatives. The synthesized compounds demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The presence of the oxadiazole ring was correlated with enhanced antibacterial activity .

Data Tables

| Compound Name | Activity Type | IC50 Value (nM) | Cell Line/Organism |

|---|---|---|---|

| Compound A | Antiproliferative | 120 | DU145 (Prostate Cancer) |

| Compound B | Antimicrobial | 50 | E. coli |

| Compound C | Antimicrobial | 30 | Staphylococcus aureus |

Q & A

Q. What are the key synthetic routes and optimization strategies for 1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide?

Answer: The synthesis typically involves multi-step reactions starting with functionalized piperidine or oxadiazole precursors. A common approach includes:

- Coupling reactions : Use of carbodiimide reagents (e.g., EDCI) with activators like HOBt to form amide or hydrazide bonds .

- Oxadiazole ring formation : Cyclization of carbohydrazide intermediates under controlled conditions (e.g., reflux in anhydrous solvents) .

- Purification : Recrystallization from ethanol or diisopropyl ether to isolate solids, followed by characterization via / NMR and IR spectroscopy .

Optimization focuses on yield improvement by adjusting reaction time, temperature, and stoichiometry of coupling reagents .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., in DMSO-d) to confirm piperidine ring conformation, oxadiazole substitution patterns, and hydrazide linkage .

- Infrared Spectroscopy (IR) : Peaks at ~1612–1614 cm indicate carbonyl stretching in the carbohydrazide group; ~3100 cm corresponds to NH stretching .

- Elemental Analysis : Validates purity by matching calculated vs. observed C, H, and N percentages .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 487) confirm molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors or dust .

- Emergency Measures : Immediate flushing with water for skin/eye exposure; medical consultation if irritation persists .

- Storage : In airtight containers under anhydrous conditions at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of derivatives?

Answer:

- Core modifications : Introduce substituents (e.g., methoxy, halogen) on the oxadiazole or piperidine rings to assess electronic effects on target binding .

- Biological assays : Test derivatives against enzyme targets (e.g., carbonic anhydrase, dopamine receptors) using in vitro inhibition assays. For example, IC values can correlate substituent hydrophobicity with potency .

- Computational docking : Use software like AutoDock to predict binding modes and guide rational design .

Q. What computational strategies are effective in predicting reaction pathways for synthesizing novel analogs?

Answer:

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction intermediates and transition states, optimizing conditions (e.g., solvent, catalyst) for cyclization steps .

- Reaction Path Search Tools : Algorithms like GRRM (Global Reaction Route Mapping) identify energetically favorable pathways for oxadiazole ring formation .

- Machine Learning : Train models on existing reaction data to predict yields and side products for new derivatives .

Q. How can contradictions in bioactivity data across studies be resolved?

Answer:

- Experimental replication : Standardize assay protocols (e.g., enzyme concentration, pH) to minimize variability .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., substituent effects on solubility vs. potency) .

- Cross-validation : Combine in vitro results with in silico predictions (e.g., molecular dynamics simulations) to validate mechanisms .

Q. What methodologies are recommended for assessing metabolic stability and toxicity?

Answer:

- In vitro microsomal assays : Use liver microsomes (human/rat) to measure metabolic half-life via LC-MS quantification of parent compound degradation .

- CYP450 inhibition screening : Test against isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interaction risks .

- In silico toxicity prediction : Tools like ProTox-II or ADMETLab evaluate hepatotoxicity, mutagenicity, and bioavailability .

Q. How can crystallography aid in understanding the compound’s interaction with biological targets?

Answer:

- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., carbonic anhydrase) to identify key hydrogen bonds (e.g., NH of carbohydrazide with active-site zinc) .

- Electron density maps : Highlight conformational flexibility of the piperidine ring, guiding rigidification strategies for improved binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.